CCR1 Binding Affinity Comparison
BX 513 exhibits a Ki of 0.04 nM at human CCR1 in radioligand displacement assays using 125I-MIP-1α as the tracer . This represents an approximately 25-fold greater binding affinity than the clinical-stage CCR1 antagonist BX 471 (Ki = 1 nM) [1], an approximately 230-fold greater affinity than CP-481715 (Kd = 9.2 nM) [2], and is also substantially more potent than J-113863 (IC50 = 0.9 nM in binding, noting that binding IC50 values are assay-dependent and may not directly equate to Ki) . The rank order of binding potency at human CCR1 is BX 513 (0.04 nM) >> BX 471 (1 nM) > J-113863 (0.9 nM IC50) >> CP-481715 (9.2 nM).
| Evidence Dimension | Binding affinity at human CCR1 (Ki or equivalent) |
|---|---|
| Target Compound Data | BX 513: Ki = 0.04 nM |
| Comparator Or Baseline | BX 471: Ki = 1 nM; CP-481715: Kd = 9.2 nM; J-113863: IC50 = 0.9 nM (binding) |
| Quantified Difference | BX 513 is 25-fold more potent than BX 471; >200-fold more potent than CP-481715 |
| Conditions | Radioligand displacement: 125I-MIP-1α binding to recombinant human CCR1 expressed in HEK 293 cells (BX 513, BX 471); 125I-MIP-1α binding to human CCR1 (CP-481715) |
Why This Matters
For procurement decisions in CCR1-focused research, BX 513's sub-nanomolar Ki (0.04 nM) enables receptor occupancy studies at substantially lower compound concentrations than any clinical-stage comparator, reducing solvent exposure and off-target liability in cell-based assays.
- [1] Liang M et al. J Biol Chem. 2000;275(25):19000-19008. BX 471 Ki = 1 nM for human CCR1. View Source
- [2] Gladue RP et al. J Biol Chem. 2003;278(42):40473-40480. CP-481715 Kd = 9.2 nM. View Source
